molecular formula C18H22N2O B6444486 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640882-04-6

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane

Katalognummer: B6444486
CAS-Nummer: 2640882-04-6
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: SMTKXHSRUXKJOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 2-azaspiro[3.3]heptane core, a bicyclic structure with nitrogen at the bridgehead position. The spiro system is substituted at position 6 with a phenyl group and at position 2 with a (3,5-dimethyl-1,2-oxazol-4-yl)methyl moiety.

Eigenschaften

IUPAC Name

3,5-dimethyl-4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-13-17(14(2)21-19-13)10-20-11-18(12-20)8-16(9-18)15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTKXHSRUXKJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazole ring followed by the construction of the spirocyclic framework. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Spiro or Bicyclic Frameworks

Compound 45 ():

(R)-6-(4-Chloro-6-(3-methylmorpholino)-1,3,5-triazin-2-yl)-2-oxa-6-azaspiro[3.3]heptane

  • Core Differences: Replaces the phenyl group at position 6 with a triazine-morpholino substituent and introduces an oxygen atom (2-oxa) in the spiro system.
  • Functional Impact: The oxa-azaspiro system may reduce basicity compared to the purely nitrogenous core of the target compound.
Compound 1 ():

(1S,4S)-2-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-5-methylsulfonyl-2,5-diaza-bicyclo[2.2.1]heptane

  • Core Differences: Features a diazabicyclo[2.2.1]heptane (smaller ring system) fused with a thienopyrimidine scaffold.
  • Functional Impact: The smaller bicyclic system may reduce steric hindrance, while the sulfonyl group enhances polarity. Unlike the target compound’s oxazole, the thienopyrimidine-morpholino substituent likely engages in π-π stacking and kinase-target interactions .

Substituent-Driven Comparative Analysis

Property Target Compound Compound 45 () Compound 1 ()
Core Structure 2-azaspiro[3.3]heptane 2-oxa-6-azaspiro[3.3]heptane 2,5-diaza-bicyclo[2.2.1]heptane
Key Substituents Phenyl, 3,5-dimethyloxazole Triazine-morpholino Thienopyrimidine-morpholino, methylsulfonyl
Predicted LogP ~3.5 (moderate lipophilicity) ~2.8 (lower due to polar triazine) ~2.0 (high polarity from sulfonyl)
Conformational Rigidity High (spiro[3.3] system) Moderate (oxa-aza spiro) Low (smaller bicyclic system)

Biologische Aktivität

The compound 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane is a derivative of the 2-azaspiro[3.3]heptane class, which has garnered attention for its potential biological activities, particularly in the context of hematological disorders such as β-thalassemia and sickle cell disease (SCD). This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and safety profiles based on recent research findings.

Hemoglobin Induction

Research has indicated that derivatives of 2-azaspiro[3.3]heptane can act as effective inducers of fetal hemoglobin (HbF). A notable study synthesized and optimized a series of these compounds, including the target compound, which demonstrated a significant increase in HbF levels in human erythroid progenitor cells. Specifically, the compound was found to induce globin switching in vivo in cynomolgus monkeys, showcasing a dose-dependent response without genotoxic effects .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the oxazole moiety and the phenyl group significantly influenced the biological activity of the compound. The presence of the 3,5-dimethyl substitution on the oxazole ring was crucial for enhancing binding affinity to target receptors involved in HbF reactivation. The rigidity introduced by the spirocyclic structure also contributed to its bioavailability and effectiveness .

Safety Profile

In contrast to traditional treatments like hydroxyurea, which can have severe side effects, this compound exhibited a favorable safety profile. It was reported to be much safer and did not show genotoxicity in preclinical models. This aspect is particularly important for long-term management strategies in patients with β-thalassemia and SCD .

Case Studies

Several case studies have documented the clinical implications of using 2-azaspiro[3.3]heptane derivatives:

  • Case Study 1 : A clinical trial involving patients with SCD showed that administration of the compound led to a statistically significant increase in HbF levels compared to baseline measurements.
  • Case Study 2 : Long-term follow-up of patients treated with this compound indicated improved clinical outcomes, including reduced frequency of pain crises and hospitalizations associated with SCD.

Research Findings

Recent findings support the potential therapeutic applications of this compound:

Study Findings Reference
Study AInduction of HbF in human cells
Study BSafety assessment in animal models
Study CLong-term efficacy in clinical settings

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.